molecular formula C16H17N3O B4764855 2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile

2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile

Cat. No. B4764855
M. Wt: 267.33 g/mol
InChI Key: KXBUOKPZGWNLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile, also known as EADMN, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. EADMN is a member of the nicotinonitrile family of compounds, which have been shown to possess a range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through the inhibition of key enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. This compound has also been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile in laboratory experiments is its potential as a therapeutic agent. This compound has been shown to possess a range of pharmacological properties, which may make it useful in the development of new drugs. However, one limitation of using this compound in laboratory experiments is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for research on 2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could focus on the safety and toxicity profile of this compound, which could help to determine its potential as a drug candidate.

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits antitumor, anti-inflammatory, and antioxidant properties. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

2-(4-ethoxyanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-20-14-7-5-13(6-8-14)19-16-15(10-17)11(2)9-12(3)18-16/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBUOKPZGWNLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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